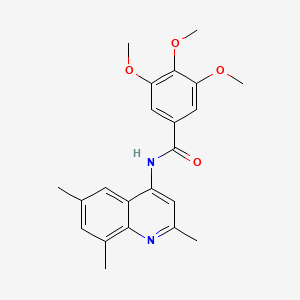![molecular formula C18H28N2O3 B6421056 2-(pentylamino)-3-[(2,4,6-trimethylphenyl)carbamoyl]propanoic acid CAS No. 1047998-45-7](/img/structure/B6421056.png)
2-(pentylamino)-3-[(2,4,6-trimethylphenyl)carbamoyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pentylamino)-3-[(2,4,6-trimethylphenyl)carbamoyl]propanoic acid, also known as 2-PEA-TMP, is a synthetic compound that has a variety of applications in scientific research. It is a derivative of pentylamine, an amine containing five carbon atoms, and 2,4,6-trimethylphenylcarbamoyl, a carbamate ester. 2-PEA-TMP has many potential applications in the laboratory, including use as a reagent, an inhibitor, and a substrate. It has been used in a range of biochemical and physiological studies, and has been studied for its effects on enzyme activity, protein structure, and cell signaling.
Wissenschaftliche Forschungsanwendungen
2-(pentylamino)-3-[(2,4,6-trimethylphenyl)carbamoyl]propanoic acid has many potential applications in scientific research. It has been used as a reagent in the synthesis of other compounds, as an inhibitor of enzymes, and as a substrate for enzymes. It has also been used to study the effects of enzyme activity on protein structure and cell signaling. Additionally, it has been used to investigate the effects of different concentrations of 2-(pentylamino)-3-[(2,4,6-trimethylphenyl)carbamoyl]propanoic acid on biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of 2-(pentylamino)-3-[(2,4,6-trimethylphenyl)carbamoyl]propanoic acid is not fully understood. However, it is known that the compound binds to certain enzymes and inhibits their activity. Additionally, it has been shown to interact with certain proteins, which may affect their structure and function. Finally, it has been shown to affect cell signaling pathways, which may lead to changes in gene expression and other cellular processes.
Biochemical and Physiological Effects
2-(pentylamino)-3-[(2,4,6-trimethylphenyl)carbamoyl]propanoic acid has been shown to affect a variety of biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosine kinase. It has also been shown to affect protein structure and function, as well as cell signaling pathways. Additionally, it has been shown to affect the activity of certain genes, as well as the expression of certain proteins.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(pentylamino)-3-[(2,4,6-trimethylphenyl)carbamoyl]propanoic acid in laboratory experiments include its relatively low cost, its ease of synthesis, and its wide range of potential applications. Additionally, it is a relatively stable compound and can be stored for long periods of time without significant degradation. However, there are also some limitations to using 2-(pentylamino)-3-[(2,4,6-trimethylphenyl)carbamoyl]propanoic acid in laboratory experiments. For example, it is not very soluble in water, and it can be toxic to certain cells or organisms. Additionally, it can interact with other compounds, which can affect the accuracy of the results.
Zukünftige Richtungen
There are many potential future directions for research involving 2-(pentylamino)-3-[(2,4,6-trimethylphenyl)carbamoyl]propanoic acid. For example, further research could be conducted to better understand the mechanism of action of the compound and its effects on biochemical and physiological processes. Additionally, further research could be conducted to investigate the effects of different concentrations of 2-(pentylamino)-3-[(2,4,6-trimethylphenyl)carbamoyl]propanoic acid on enzyme activity and protein structure. Additionally, further research could be conducted to investigate the potential applications of 2-(pentylamino)-3-[(2,4,6-trimethylphenyl)carbamoyl]propanoic acid in drug development and other therapeutic applications. Finally, further research could be conducted to investigate the potential toxicity of the compound and its effects on human health.
Synthesemethoden
2-(pentylamino)-3-[(2,4,6-trimethylphenyl)carbamoyl]propanoic acid can be synthesized in a two-step process. In the first step, pentylamine is reacted with 2,4,6-trimethylphenylchloroformate to form 2-pentylamino-3-[(2,4,6-trimethylphenyl)carbamoyl]propanoic acid chloride. In the second step, the acid chloride is reacted with aqueous sodium hydroxide to form the desired product. The reaction is catalyzed by a base, such as sodium hydroxide, and is carried out in an aprotic solvent, such as dichloromethane.
Eigenschaften
IUPAC Name |
4-oxo-2-(pentylamino)-4-(2,4,6-trimethylanilino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-5-6-7-8-19-15(18(22)23)11-16(21)20-17-13(3)9-12(2)10-14(17)4/h9-10,15,19H,5-8,11H2,1-4H3,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYVOSNTYSUJBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(CC(=O)NC1=C(C=C(C=C1C)C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Mesitylamino)-4-oxo-2-(pentylamino)butanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide](/img/structure/B6420986.png)
![3-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-1,3-dihydro-2-benzofuran-1-one](/img/structure/B6420989.png)


![2-cyclopropaneamido-N-(2-ethoxyphenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide](/img/structure/B6421012.png)
![N-[5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide](/img/structure/B6421019.png)
![2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide](/img/structure/B6421026.png)


![3-[(2-ethyl-6-methylphenyl)carbamoyl]-2-[(2-hydroxyethyl)amino]propanoic acid](/img/structure/B6421050.png)
![2-{[3-(morpholin-4-yl)propyl]amino}-3-[(2,4,6-trimethylphenyl)carbamoyl]propanoic acid](/img/structure/B6421060.png)
![2-(benzylamino)-3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}propanoic acid](/img/structure/B6421066.png)
![3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-2-[(2-hydroxyethyl)amino]propanoic acid](/img/structure/B6421070.png)
![2-[1-(4-methylbenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole](/img/structure/B6421080.png)